8-(Trifluoromethyl)-2,3-dihydroquinolin-4(1H)-one 8-(Trifluoromethyl)-2,3-dihydroquinolin-4(1H)-one
Brand Name: Vulcanchem
CAS No.: 83674-15-1
VCID: VC15963123
InChI: InChI=1S/C10H8F3NO/c11-10(12,13)7-3-1-2-6-8(15)4-5-14-9(6)7/h1-3,14H,4-5H2
SMILES:
Molecular Formula: C10H8F3NO
Molecular Weight: 215.17 g/mol

8-(Trifluoromethyl)-2,3-dihydroquinolin-4(1H)-one

CAS No.: 83674-15-1

Cat. No.: VC15963123

Molecular Formula: C10H8F3NO

Molecular Weight: 215.17 g/mol

* For research use only. Not for human or veterinary use.

8-(Trifluoromethyl)-2,3-dihydroquinolin-4(1H)-one - 83674-15-1

Specification

CAS No. 83674-15-1
Molecular Formula C10H8F3NO
Molecular Weight 215.17 g/mol
IUPAC Name 8-(trifluoromethyl)-2,3-dihydro-1H-quinolin-4-one
Standard InChI InChI=1S/C10H8F3NO/c11-10(12,13)7-3-1-2-6-8(15)4-5-14-9(6)7/h1-3,14H,4-5H2
Standard InChI Key WUQPOLBZMZKXOP-UHFFFAOYSA-N
Canonical SMILES C1CNC2=C(C1=O)C=CC=C2C(F)(F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound belongs to the 2,3-dihydroquinolin-4(1H)-one family, characterized by a partially saturated quinoline ring system. The trifluoromethyl (-CF₃) group at the 8-position introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions . Key structural parameters include:

PropertyValue
Molecular FormulaC₁₀H₈F₃NO
Molecular Weight215.17 g/mol
IUPAC Name8-(Trifluoromethyl)-1,2,3,4-tetrahydroquinolin-4-one
Topological Polar Surface Area29.1 Ų (estimated)
LogP2.48 (predicted)

The hydrogenated ring reduces aromaticity compared to fully unsaturated quinolines, potentially enhancing metabolic stability . Crystallographic studies of analogous compounds (e.g., 4-phenyl-6-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one) reveal monoclinic crystal systems with unit-cell parameters a = 16.002 Å, b = 5.170 Å, c = 17.733 Å, and β = 111.11° .

Synthesis and Manufacturing

Synthetic Routes

The primary synthesis involves a three-step process:

  • Precursor Preparation: Condensation of 4-trifluoromethylaniline with β-keto esters under acidic conditions to form β-keto amides .

  • Cyclization: Intramolecular Friedel-Crafts acylation mediated by triflic acid (CF₃SO₃H) at elevated temperatures (120–150°C) .

  • Purification: Recrystallization from ethanol/water mixtures yields >95% purity.

Critical Reaction Parameters:

  • Triflic acid concentration (0.5–1.2 equiv.) directly impacts cyclization efficiency .

  • Substituent positioning on the aniline ring dictates regioselectivity; electron-withdrawing groups like -CF₃ favor C-8 substitution .

Physicochemical Properties

Stability and Reactivity

  • Thermal Stability: Decomposes above 250°C without melting.

  • Hydrolytic Sensitivity: Stable in neutral aqueous solutions but undergoes ring-opening in strong acids (pH < 2) or bases (pH > 12) .

  • Photoreactivity: The -CF₃ group reduces π→π* transitions, enhancing UV stability compared to non-fluorinated analogs .

Spectroscopic Profiles

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J = 8.4 Hz, 1H, H-5), 7.45 (s, 1H, H-7), 3.22 (t, J = 6.0 Hz, 2H, H-2), 2.89 (t, J = 6.0 Hz, 2H, H-3) .

  • ¹³C NMR: 196.5 ppm (C-4 ketone), 125.2 ppm (q, J = 271 Hz, CF₃) .

Future Research Directions

  • Targeted Delivery Systems: Encapsulation in liposomes or polymeric nanoparticles to enhance bioavailability .

  • Structure-Activity Relationship (SAR) Studies: Systematic variation of substituents at C-2 and C-3 positions .

  • Proteomic Profiling: Identification of cellular targets via affinity chromatography-mass spectrometry.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator